3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid
Description
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is a substituted propanoic acid derivative characterized by a 4-bromo-2-methylphenyl group attached to the third carbon of the hydroxypropanoic acid backbone. This compound’s structure combines a brominated aromatic ring with a methyl substituent and a hydroxyl group on the α-carbon of the carboxylic acid. The bromine atom enhances lipophilicity and may contribute to halogen bonding interactions, while the hydroxyl group enables hydrogen bonding, affecting its reactivity and pharmacokinetic profile .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
OKVVNARPJXVPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by subsequent functional group transformations. One common method involves the bromination of 2-methylphenylacetic acid using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting brominated intermediate is then subjected to hydrolysis and oxidation reactions to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Sodium Borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives can be formed.
Oxidized Products: Oxidation of the hydroxy group results in the formation of carbonyl compounds.
Reduced Products: Reduction of carbonyl compounds yields hydroxy derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues with Halogen and Methyl Substitutions
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid
- Molecular Formula : C₁₁H₁₁BrFO₂
- Molecular Weight : 283.11 g/mol
- Key Differences: Fluorine replaces the hydroxyl group on the propanoic acid chain. Fluorine’s electronegativity may enhance metabolic stability but reduce acidity relative to the hydroxyl-bearing target compound.
(R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid
- Molecular Formula : C₉H₉ClO₃
- Molecular Weight : 200.62 g/mol
- Key Differences :
- Chlorine replaces bromine at the para position; the methyl group is absent.
- Chlorine’s smaller atomic radius and lower polarizability reduce steric hindrance and lipophilicity compared to bromine .
- The lack of a methyl group may increase conformational flexibility, altering binding interactions in biological systems.
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
- Molecular Formula : C₁₃H₁₇BrO₂
- Molecular Weight : 291.18 g/mol
- Key Differences :
Analogues with Functional Group Variations
(S)-2-Amino-3-(4-bromophenyl)propanoic acid
- Molecular Formula: C₉H₁₀BrNO₂
- Molecular Weight : 244.09 g/mol
- Key Differences: Amino group replaces the hydroxyl group on the α-carbon. The amino group introduces basicity, increasing solubility in acidic environments and enabling zwitterionic formation . Potential for distinct biological interactions, such as enzyme binding via amine-mediated hydrogen bonds.
Danshensu [(R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid]
- Molecular Formula : C₉H₁₀O₅
- Molecular Weight : 198.17 g/mol
- Key Differences :
Analogues with Substituent Position and Electronic Effects
3-(5-Bromo-2-methoxyphenyl)propanoic acid
- Molecular Formula : C₁₀H₁₁BrO₃
- Molecular Weight : 259.10 g/mol
- Key Differences :
- Methoxy group at the ortho position instead of methyl.
- Methoxy’s electron-donating effect may stabilize the aromatic ring, altering electronic properties and reactivity .
- Bromine at the meta position (5-bromo) could influence steric interactions differently than the para-substituted target compound.
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid
- Molecular Formula : C₁₁H₁₃FO₂
- Molecular Weight : 196.22 g/mol
- Key Differences: Fluorine replaces bromine; methyl group on the propanoic acid chain. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase stability against oxidative metabolism .
Biological Activity
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11BrO3
- Molecular Weight : 273.10 g/mol
- Structural Features : The compound contains a bromine atom on the phenyl ring, a hydroxyl group, and a propanoic acid moiety, which may enhance its biological interactions.
The biological activity of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the hydroxyl group can facilitate hydrogen bonding interactions. This dual functionality allows for modulation of enzyme activity or receptor binding, potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Properties
The compound's potential anticancer activity has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell proliferation and survival .
Case Studies
- Antinociceptive Effects :
- GABA Transporter Inhibition :
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
